![molecular formula C13H23NO B7630311 Azocan-1-yl-(3-methylcyclobutyl)methanone](/img/structure/B7630311.png)
Azocan-1-yl-(3-methylcyclobutyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azocan-1-yl-(3-methylcyclobutyl)methanone, also known as AZD7325, is a drug that belongs to the class of compounds called imidazobenzodiazepines. This drug has been studied extensively due to its potential therapeutic applications in the treatment of anxiety disorders and other neurological conditions.
Aplicaciones Científicas De Investigación
Azocan-1-yl-(3-methylcyclobutyl)methanone has been studied extensively for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and other neurological conditions. It has been shown to be effective in preclinical models of anxiety and has demonstrated anxiolytic effects in human clinical trials. In addition, Azocan-1-yl-(3-methylcyclobutyl)methanone has been studied for its potential use in the treatment of alcohol use disorder and has shown promising results in reducing alcohol intake in preclinical models.
Mecanismo De Acción
Azocan-1-yl-(3-methylcyclobutyl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. By binding to a specific site on the receptor, Azocan-1-yl-(3-methylcyclobutyl)methanone enhances the effects of GABA, resulting in increased inhibition of neuronal activity. This leads to anxiolytic and sedative effects, as well as muscle relaxation and anticonvulsant activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Azocan-1-yl-(3-methylcyclobutyl)methanone are primarily mediated by its effects on the GABA-A receptor. By enhancing the effects of GABA, Azocan-1-yl-(3-methylcyclobutyl)methanone leads to increased inhibition of neuronal activity, resulting in anxiolytic and sedative effects, as well as muscle relaxation and anticonvulsant activity. In addition, Azocan-1-yl-(3-methylcyclobutyl)methanone has been shown to have minimal effects on cognitive function and memory, making it a potentially useful therapeutic agent for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Azocan-1-yl-(3-methylcyclobutyl)methanone for lab experiments is its high selectivity for specific receptor subtypes, which allows for more precise manipulation of GABAergic neurotransmission. In addition, Azocan-1-yl-(3-methylcyclobutyl)methanone has been shown to have minimal effects on cognitive function and memory, making it a useful tool for studying the role of GABAergic neurotransmission in anxiety and other neurological conditions. However, one limitation of Azocan-1-yl-(3-methylcyclobutyl)methanone is its short half-life, which requires frequent dosing and can make it difficult to maintain consistent drug levels in animal models.
Direcciones Futuras
There are several future directions for research on Azocan-1-yl-(3-methylcyclobutyl)methanone. One area of interest is the potential use of Azocan-1-yl-(3-methylcyclobutyl)methanone in combination with other drugs for the treatment of anxiety disorders and other neurological conditions. In addition, further studies are needed to determine the optimal dosing and administration regimen for Azocan-1-yl-(3-methylcyclobutyl)methanone in humans. Finally, the development of more selective and potent positive allosteric modulators of the GABA-A receptor could lead to the development of even more effective drugs for the treatment of anxiety disorders and other neurological conditions.
Métodos De Síntesis
The synthesis of Azocan-1-yl-(3-methylcyclobutyl)methanone involves the reaction of 3-methylcyclobutanone with 1,2-diaminocyclohexane in the presence of a palladium catalyst. This reaction results in the formation of the imidazobenzodiazepine core structure of Azocan-1-yl-(3-methylcyclobutyl)methanone. Further modifications to this core structure are made to optimize the drug's pharmacological properties and increase its selectivity for specific receptor subtypes.
Propiedades
IUPAC Name |
azocan-1-yl-(3-methylcyclobutyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-11-9-12(10-11)13(15)14-7-5-3-2-4-6-8-14/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPYDVSJMRUHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(3-methylcyclobutyl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.